![molecular formula C12H16N2O2 B1527450 4-(3-Aminopropyl)-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione CAS No. 57037-89-5](/img/structure/B1527450.png)
4-(3-Aminopropyl)-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione
Vue d'ensemble
Description
4-(3-Aminopropyl)-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione, also known as APAAD, is a bicyclic dione derivative of azatricyclo decene. This compound has been studied extensively for its potential applications in various areas of science, including organic synthesis, drug development, and nanotechnology. In particular, its synthesis method, mechanism of action, and biochemical and physiological effects have been extensively researched.
Applications De Recherche Scientifique
Beta-adrenolytics Synthesis
A study synthesized aminoalkanol derivatives of 4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione, exploring their potential as beta-adrenolytics. These compounds showed modest affinity for beta-adrenoceptors, indicating their potential application in treating conditions like hypertension or certain types of heart failure (Kossakowski & Wojciechowska, 2006).
Psychotropic and Anti-HIV Agents
Another research effort focused on synthesizing amino derivatives of 4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione as potential psychotropic and/or anti-HIV agents. The structure of one compound was confirmed through X-ray analysis, and the derivatives demonstrated notable cytotoxicity and anti-HIV activity, presenting a new avenue for therapeutic development (Kossakowski, Wojciechowska, & Kozioł, 2006).
Antimicrobial Activity
The antimicrobial potential of 10-(diphenylmethylene)-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione derivatives was also evaluated, showing activity against a broad range of microorganisms. This research suggests its derivatives could serve as a basis for developing new antimicrobial agents (Stefanska et al., 2010).
Transition-State Mimics for Cis-Trans Interconversion
One particularly intriguing study synthesized the parent compound of a rare class of 90°-twisted amides, which are of special interest as transition-state mimics for enzyme-catalyzed cis-trans rotamer interconversion of amides, a critical process in peptide and protein folding and function (Komarov et al., 2015).
Molecular Structure and Reactivity Studies
Extensive molecular structure, chemical reactivity, and docking studies have been conducted on derivatives, revealing insights into their optimized geometry, vibrational frequencies, and potential applications in treating cardiovascular and cerebrovascular diseases. Such studies lay the groundwork for future pharmaceutical applications (Ranjith et al., 2022).
Propriétés
IUPAC Name |
4-(3-aminopropyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c13-4-1-5-14-11(15)9-7-2-3-8(6-7)10(9)12(14)16/h2-3,7-10H,1,4-6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPKRSUKLMHBIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Aminopropyl)-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



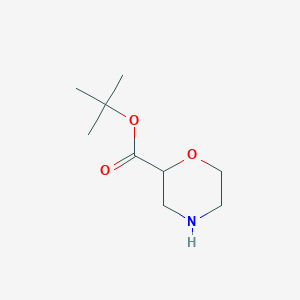




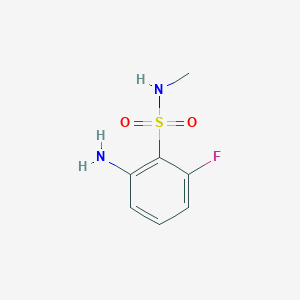

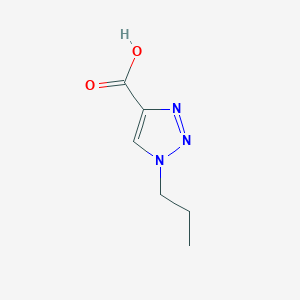
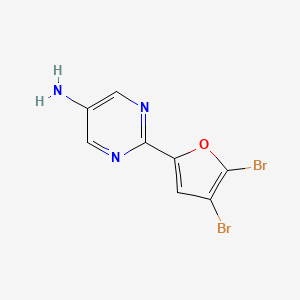
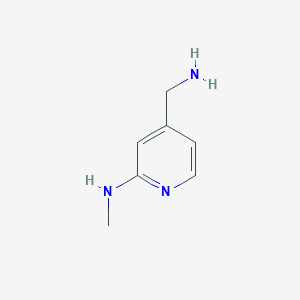
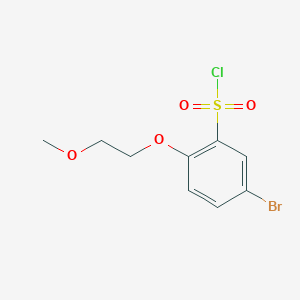
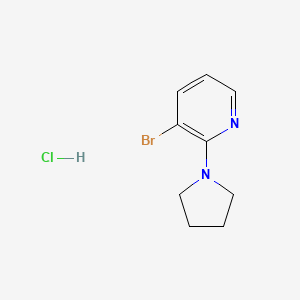

![4-[(4-Bromo-2-isopropylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1527389.png)